molecular formula C21H27NO5 B14951490 1-Adamantyl[(3,5-dimethoxybenzoyl)amino]acetic acid

1-Adamantyl[(3,5-dimethoxybenzoyl)amino]acetic acid

Cat. No.: B14951490
M. Wt: 373.4 g/mol
InChI Key: LMDHNGLLHXJIKJ-UHFFFAOYSA-N
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Description

1-Adamantyl[(3,5-dimethoxybenzoyl)amino]acetic acid is a synthetic organic compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon structure characterized by its diamond-like framework, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Adamantyl[(3,5-dimethoxybenzoyl)amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 1-Adamantylamine: Adamantane is first functionalized to introduce an amino group, forming 1-adamantylamine.

    Acylation: The 1-adamantylamine is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form 1-adamantyl[(3,5-dimethoxybenzoyl)amino] intermediate.

    Introduction of Acetic Acid Moiety: The intermediate is further reacted with bromoacetic acid in the presence of a base to introduce the acetic acid moiety, yielding the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Adamantyl[(3,5-dimethoxybenzoyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl or benzoyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the adamantyl or benzoyl moieties.

    Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

1-Adamantyl[(3,5-dimethoxybenzoyl)amino]acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its stability and unique structural properties.

    Materials Science: Its rigid structure makes it a candidate for the development of novel materials with high thermal stability and mechanical strength.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-Adamantyl[(3,5-dimethoxybenzoyl)amino]acetic acid involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. The adamantyl moiety provides a rigid scaffold that can enhance binding affinity and specificity. The benzoyl and acetic acid groups can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: A precursor in the synthesis of the target compound, known for its use in various organic reactions.

    3,5-Dimethoxybenzoic Acid: Another precursor, used in the synthesis of various benzoyl derivatives.

    Adamantane: The parent hydrocarbon, widely studied for its unique properties and applications.

Uniqueness

1-Adamantyl[(3,5-dimethoxybenzoyl)amino]acetic acid is unique due to the combination of the adamantyl and benzoyl moieties, which impart both rigidity and functional versatility. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C21H27NO5

Molecular Weight

373.4 g/mol

IUPAC Name

2-(1-adamantyl)-2-[(3,5-dimethoxybenzoyl)amino]acetic acid

InChI

InChI=1S/C21H27NO5/c1-26-16-6-15(7-17(8-16)27-2)19(23)22-18(20(24)25)21-9-12-3-13(10-21)5-14(4-12)11-21/h6-8,12-14,18H,3-5,9-11H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

LMDHNGLLHXJIKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(C(=O)O)C23CC4CC(C2)CC(C4)C3)OC

Origin of Product

United States

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